molecular formula H3PS3 B14701511 Phosphorotrithious acid CAS No. 25758-77-4

Phosphorotrithious acid

Cat. No.: B14701511
CAS No.: 25758-77-4
M. Wt: 130.2 g/mol
InChI Key: OBSCFZZYDILIJH-UHFFFAOYSA-N
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Description

Phosphorotrithious acid, specifically its tributyl ester derivative (commonly known as Merphos), is an organophosphorus compound with the molecular formula C₁₂H₂₇PS₃ and a molecular weight of 298.5 g/mol . Its IUPAC name is tributyl phosphorotrithioite, and it is characterized by a central phosphorus atom bonded to three sulfur atoms and three butyl groups. The compound has a CAS registry number of 150-50-5 and is primarily used in industrial applications, including as a pesticide intermediate and vulcanization accelerator .

Key properties include:

  • Monoisotopic mass: 298.101250 g/mol .
  • Thermal stability: Limited data exist, but related sulfur-containing phosphorus compounds exhibit moderate stability up to 385–395 K .
  • Chemical reactivity: The sulfur atoms in the phosphorotrithioite structure enhance its nucleophilic character, making it reactive toward electrophiles like alkyl halides .

Properties

CAS No.

25758-77-4

Molecular Formula

H3PS3

Molecular Weight

130.2 g/mol

IUPAC Name

phosphorotrithious acid

InChI

InChI=1S/H3PS3/c2-1(3)4/h2-4H

InChI Key

OBSCFZZYDILIJH-UHFFFAOYSA-N

Canonical SMILES

P(S)(S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorotrithious acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where phosphorus trichloride and hydrogen sulfide are continuously fed into the system. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Phosphorotrithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When exposed to oxidizing agents such as hydrogen peroxide, this compound can be converted into phosphorotrithious oxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of phosphorotrithious hydride.

    Substitution: In the presence of halogens, this compound can undergo substitution reactions, replacing one or more sulfur atoms with halogen atoms.

Major Products Formed: The major products formed from these reactions include phosphorotrithious oxide, phosphorotrithious hydride, and various halogenated derivatives.

Scientific Research Applications

Phosphorotrithious acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in the regulation of enzymatic activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

    Industry: this compound is used in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism by which phosphorotrithious acid exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by altering their structure and function. The pathways involved include redox reactions and the formation of covalent bonds with specific amino acid residues.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound (tributyl ester) C₁₂H₂₇PS₃ 298.5 150-50-5 P bonded to 3 S and 3 butyl groups
Phosphorothioic acid (H₃PO₃S) H₃PO₃S 114.06 13598-36-2 P bonded to 1 S, 2 OH, and 1 O
Phosphorodithioic acid (H₃PO₂S₂) H₃PO₂S₂ 130.14 N/A P bonded to 2 S, 1 OH, and 1 O
Phosphoric acid (H₃PO₄) H₃PO₄ 98.00 7664-38-2 P bonded to 4 O (no sulfur)

Key Observations :

  • Sulfur substitution : this compound has three sulfur atoms directly bonded to phosphorus, whereas phosphorothioic and phosphorodithioic acids have fewer sulfur atoms (1 and 2, respectively) .
  • Ester vs. acid : Unlike the free acids (H₃PO₃S, H₃PO₂S₂), this compound is an ester , which reduces its acidity but enhances its solubility in organic solvents .

Key Observations :

  • Agricultural vs. industrial use : this compound is niche in pesticide synthesis, whereas phosphoric acid dominates in fertilizers and food .
  • Safety : this compound’s ester form reduces acute toxicity compared to phosphorothioic acid, which requires stringent handling due to its corrosive nature .

Thermal and Physical Properties

Compound Boiling Point (°C) Thermal Stability Heat Capacity (J/mol·K)
This compound Not reported Stable up to ~395 K (decomposes above 400 K) Data limited
Phosphoric acid 158 (100% solution) Decomposes at 213 °C to form pyrophosphoric acid 120.5 (25°C)
Phosphorodithioic acid Not reported Less stable due to hydrolytic sensitivity Not reported

Key Observations :

  • Thermal decomposition: this compound’s stability is comparable to other organophosphorus esters but lower than phosphoric acid .

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